molecular formula C9H10FNO2 B13908954 2-(4-fluorophenoxy)-N-methylacetamide

2-(4-fluorophenoxy)-N-methylacetamide

Cat. No.: B13908954
M. Wt: 183.18 g/mol
InChI Key: MDLVFULIVFYGIH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-methylacetamide is an organic compound that features a fluorinated phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-methylacetamide typically involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions often include the use of solvents like acetone and the application of reflux techniques to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-methylacetamide
  • 2-(4-bromophenoxy)-N-methylacetamide
  • 2-(4-methoxyphenoxy)-N-methylacetamide

Uniqueness

2-(4-fluorophenoxy)-N-methylacetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

MDLVFULIVFYGIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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